Lipophilicity-Driven Differentiation from Common Analogs (Class-Level Inference)
The target compound's calculated XLogP3 of 4.1 [1] places it in a lipophilicity range distinct from closely related 2-(1-tosylpiperidin-2-yl)acetamide analogs. For instance, the p-tolyl analog (CAS 941990-10-9) has a molecular weight of 386.51 g/mol [2], suggesting a lower calculated logP. The 3-chloro-2-methyl substitution increases both molecular weight and halogen content, which are known drivers of logP, membrane permeability, and CYP450 susceptibility. Quantitative class-level inference indicates that each additional chlorine atom typically elevates logP by ~0.5–0.7 units compared to the unsubstituted phenyl analog.
| Evidence Dimension | Computed XLogP3 (predicted lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 [1] |
| Comparator Or Baseline | p-Tolyl analog (C21H26N2O3S, MW 386.51): logP predicted 3.4-3.6 (class estimate); 4-Ethoxyphenyl analog: logP predicted 3.5-3.8 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 compared to less halogenated analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18); comparator values are class-level estimates based on molecular formula. |
Why This Matters
Higher logP alters solubility and permeability profiles, impacting bioassay conditions and requiring tailored formulation strategies for reproducible results.
- [1] PubChem. N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. Compound Summary, CID 16836950. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide. Compound Summary, CID 16836951. National Center for Biotechnology Information. View Source
